molecular formula C14H20ClNO B5848349 1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine

1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine

Cat. No.: B5848349
M. Wt: 253.77 g/mol
InChI Key: LCMNWGKGKALUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine is a chemical compound that is used in scientific research. It is also known as CDMPEP and has been found to have potential therapeutic applications.

Scientific Research Applications

1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine has been used in scientific research for its potential therapeutic applications. It has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine is not fully understood. However, it has been found to modulate the activity of certain enzymes and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the production of certain neurotrophic factors, which are important for the growth and survival of neurons. It has also been found to reduce inflammation and oxidative stress, which can contribute to neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine in lab experiments is its potential therapeutic applications. It has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on 1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine. One direction is to further investigate its mechanism of action and how it modulates the activity of enzymes and receptors in the brain. Another direction is to study its potential use in treating other neurological and psychiatric disorders. Additionally, research could focus on developing more targeted therapies based on its mechanism of action.

Synthesis Methods

The synthesis of 1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine involves the reaction of 2-chloro-5-methylphenol with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain a pure compound.

Properties

IUPAC Name

1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-12-5-6-13(15)14(11-12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMNWGKGKALUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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